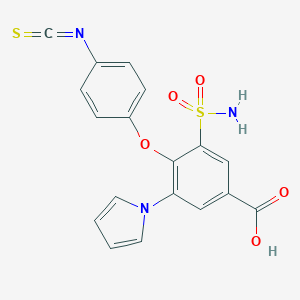

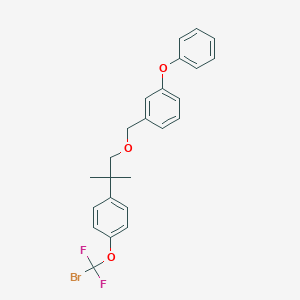

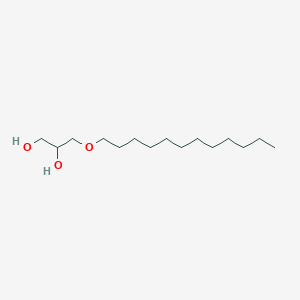

![molecular formula C72H112O8 B054297 C-Undecilcalix[4]resorcinareno monohidratado CAS No. 112247-07-1](/img/structure/B54297.png)

C-Undecilcalix[4]resorcinareno monohidratado

Descripción general

Descripción

Synthesis Analysis

The synthesis of C-Undecylcalix[4]resorcinarene typically involves the acid-catalyzed condensation of resorcinol with undecyl aldehyde under controlled conditions. Vollbrecht, Neda, and Schmutzler (1995) described the functionalization of C-Undecylcalix[4]resorcinarene with various substituents, indicating the versatility and modifiability of its structure for specific applications (Vollbrecht, Neda, & Schmutzler, 1995).

Molecular Structure Analysis

The molecular structure of C-Undecylcalix[4]resorcinarene has been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. Borowia et al. (1999) conducted a structural study revealing that the calix[4]resorcinarene moiety adopts a bowl conformation, with the undecyl chains axially oriented, showing the typical conformational flexibility of calixarenes (Borowia et al., 1999).

Chemical Reactions and Properties

C-Undecylcalix[4]resorcinarene participates in various chemical reactions, including functionalization and complexation, due to the reactive hydroxyl groups at the upper rim. The study by Vollbrecht et al. (1995) illustrates its reactivity and the potential to introduce functional groups that alter its chemical properties for specific uses.

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for its application. Pietraszkiewicz et al. (2000) investigated its solvation behaviors, demonstrating how solvates with organic solvents affect its physical characteristics and stability (Pietraszkiewicz et al., 2000).

Chemical Properties Analysis

The chemical properties of C-Undecylcalix[4]resorcinarene, including its ability to form complexes with ions and other molecules, highlight its utility in sensing and separation technologies. Eddaif et al. (2019) demonstrated its interaction with heavy metal ions, showcasing its potential as a chemical sensor (Eddaif, Shaban, & Telegdi, 2019).

Aplicaciones Científicas De Investigación

Sensor electroquímico para la detección de triptófano

C-Undecilcalix4resorcinareno se ha utilizado en el desarrollo de un sensor electroquímico para la determinación de triptófano . Se desarrolló una película compuesta para este propósito, utilizando óxido de grafeno reducido poroso (PrGO) como la capa de transferencia de electrones, y una película de Langmuir-Blodgett de C-Undecilcalix4resorcinareno (CUCR-LB) como la capa de reconocimiento molecular . Este sensor tiene un rango de respuesta lineal de 1,0 × 10 −7 a 3,0 × 10 −5 mol L −1 y un límite de detección de 3,0 × 10 −8 mol L −1 .

Antioxidante para combustibles de hidrocarburos endotérmicos

C-Undecilcalix4resorcinareno, con su cadena alquílica soluble en hidrocarburos y estructura de fenol impedido, se ha utilizado como antioxidante para combustibles de hidrocarburos endotérmicos . Esta aplicación es particularmente importante en el campo de la tecnología de combustibles.

Mecanismo De Acción

Target of Action

C-Undecylcalix4resorcinarene monohydrate, also known as C-Undecylcalix4resorcinarene, is a macromolecular compound used in proteomics research . It is an excellent molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. Due to the amphiphilic character of the calix resorcinarene molecules, they can form both well-ordered (stable) and insoluble monolayers at the air/water interface . This leads to precise Langmuir isotherms, which are critical in understanding the compound’s interaction with its targets .

Biochemical Pathways

The biochemical pathways affected by C-Undecylcalix4resorcinarene derivatives play an important role in the development of self-assembly chemistry. Hydrogen bonding and metal coordination are the two most common interactions to obtain multicomponent structures .

Pharmacokinetics

The pharmacokinetics of C-Undecylcalix4resorcinarene monohydrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not explicitly mentioned in the search results

Result of Action

C-Undecylcalix4resorcinarene monohydrate acts as a molecular recognition layer, which increases the adsorption capacity of molecules on the surface of the electrode . Moreover, it has been used as antioxidants for endothermic hydrocarbon fuels Thus, macromolecular calixarene compounds were developed as thermally stable antioxidants to overcome the shortcomings of conventional small molecular hindered phenol antioxidants .

Action Environment

The action environment of C-Undecylcalix4resorcinarene monohydrate can influence its action, efficacy, and stability. For instance, its amphiphilic character allows it to form both well-ordered (stable) and insoluble monolayers at the air/water interface . This property is crucial in environments where precise Langmuir isotherms are required .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPGYPIHQCVVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H112O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112247-07-1 | |

| Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

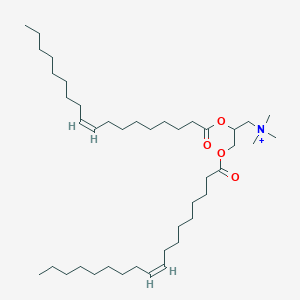

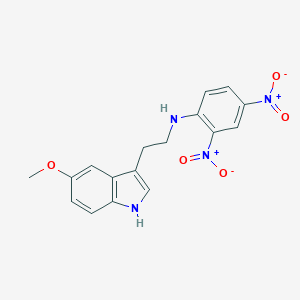

![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)

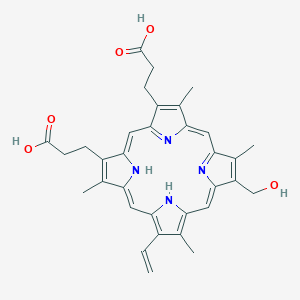

![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)

![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)